![molecular formula C8H8ClNO B1281548 1-(4-Amino-2-chlorophenyl)ethanone CAS No. 72531-23-8](/img/structure/B1281548.png)
1-(4-Amino-2-chlorophenyl)ethanone
Overview
Description
1-(4-Amino-2-chlorophenyl)ethanone, also known as 2-Amino-4-chlorophenylacetone, is a synthetic organic compound with a molecular formula of C8H8ClNO. It is a white crystalline solid with a melting point of 118-122°C. It is soluble in water and ethanol, and slightly soluble in chloroform and acetone. It is used as a starting material in the synthesis of various compounds and has a wide range of applications in the pharmaceutical, agricultural, and chemical industries.
Scientific Research Applications
Quorum Sensing Inhibitor
“1-(4-Amino-2-hydroxyphenyl)ethanone” from Phomopsis liquidambari has shown quorum sensing inhibitory activity against Pseudomonas aeruginosa . Quorum sensing (QS) is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population. In similar fashion, some social insects use quorum sensing to determine where to nest.
Antivirulence Agent
This compound has the potential to become an antivirulence agent to tackle Pseudomonas aeruginosa infection . Antivirulence therapy is a new strategy that aims to disarm pathogenic bacteria instead of killing them, thus providing a solution to the problem of bacterial resistance to antibiotics.
Biofilm Disruption
The compound has been found to inhibit the formation of biofilms by Pseudomonas aeruginosa . Biofilms are bacterial colonies that block the entry of antibiotics into cells. By disrupting the formation of biofilms, the compound could potentially enhance the effectiveness of antibiotic treatments.
Oxidative Stress Inducer
The compound has been found to enhance oxidative stress in Pseudomonas aeruginosa . Oxidative stress can lead to cell damage and death, which could potentially be used as a strategy to combat bacterial infections.
Metabolic Disruptor
The compound has been found to disturb the metabolism of Pseudomonas aeruginosa . By disrupting the bacteria’s metabolism, the compound could potentially inhibit its growth and proliferation.
Gene Expression Modulator
The compound has been found to suppress the expressions of QS-related genes in Pseudomonas aeruginosa . By modulating gene expression, the compound could potentially disrupt the bacteria’s ability to coordinate and regulate various cellular processes.
properties
IUPAC Name |
1-(4-amino-2-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWDKRVMIBKYQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508441 | |
Record name | 1-(4-Amino-2-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-chlorophenyl)ethanone | |
CAS RN |
72531-23-8 | |
Record name | 1-(4-Amino-2-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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